2-(Quinolin-6-YL)acetic acid

Catalog No.
S730553
CAS No.
5622-34-4
M.F
C11H9NO2
M. Wt
187.19g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Quinolin-6-YL)acetic acid

CAS Number

5622-34-4

Product Name

2-(Quinolin-6-YL)acetic acid

IUPAC Name

2-quinolin-6-ylacetic acid

Molecular Formula

C11H9NO2

Molecular Weight

187.19g/mol

InChI

InChI=1S/C11H9NO2/c13-11(14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2,(H,13,14)

InChI Key

CFVILHFXMRQYSG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)CC(=O)O)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC(=O)O)N=C1

2-(Quinolin-6-YL)acetic acid is a heterocyclic aromatic compound belonging to the quinolinylacetic acid isomer family. These compounds serve as crucial building blocks in medicinal chemistry and materials science, primarily due to the versatile quinoline scaffold which is a core component of numerous FDA-approved drugs. [1] The position of the acetic acid moiety on the quinoline ring system significantly influences the molecule's electronic properties, steric profile, and reactivity, making the selection of a specific isomer a critical decision in process development and the synthesis of complex target molecules, particularly in the domain of kinase inhibitors. [REFS-2, REFS-3]

Substitution of 2-(Quinolin-6-YL)acetic acid with other positional isomers (e.g., 2-, 4-, or 8-yl) is often not viable in established, multi-step synthetic routes. The specific location of the acetic acid group at the C-6 position dictates the molecule's geometry and electronic properties, which are critical for achieving the desired reactivity and bond formation in subsequent transformations. [1] This is particularly evident in the synthesis of complex pharmaceutical agents where the 6-yl isomer is specified as a key starting material. Using an alternative isomer would likely lead to different intermediates, lower yields, or the complete failure of the intended reaction cascade, making this specific CAS number essential for process reproducibility and achieving the final target structure. [2]

Demonstrated Precursor Suitability in the Synthesis of a Clinical c-Met Kinase Inhibitor

Multiple patents disclose the use of 2-(quinolin-6-yl)acetic acid as a critical, non-interchangeable starting material for the synthesis of the potent and selective c-Met kinase inhibitor, 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide. [REFS-1, REFS-2] The patented synthetic routes are designed around the specific reactivity and structural conformation of the 6-yl isomer to construct the complex triazin-2-yl]benzamide core. Substitution with other isomers would alter the foundational structure, preventing the successful formation of this specific, high-value active pharmaceutical ingredient.

Evidence DimensionPrecursor for c-Met inhibitor synthesis
Target Compound DataExplicitly named as a key starting material in multiple patents for the synthesis of 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide.
Comparator Or BaselineOther quinolinylacetic acid isomers (e.g., 2-, 3-, 4-, 5-, 7-, 8-yl) are not specified or used in these patented synthetic routes for this target molecule.
Quantified DifferenceQualitatively, the 6-yl isomer is the only one specified in these processes, indicating 100% selection preference for this specific synthesis.
ConditionsMulti-step organic synthesis of a clinical-stage kinase inhibitor.

For researchers and manufacturers developing this specific c-Met inhibitor or its analogs, procuring the 6-yl isomer is a mandatory requirement for following established and protected synthetic protocols.

Positional Advantage in Drug-Target Interactions

The substitution pattern on the quinoline ring is a key determinant of biological activity. Studies on quinoline-based kinase inhibitors have shown that the 6-position is frequently utilized for linking the quinoline core to other pharmacophores. [1] This is because the C-6 position provides an appropriate vector for substituents to project into and interact with specific pockets of the kinase active site, which is essential for achieving high potency and selectivity. In contrast, substitution at other positions, such as the 2- or 8-positions, would result in a different spatial arrangement of the appended groups, potentially leading to steric clashes or a loss of key binding interactions.

Evidence DimensionPositional suitability for kinase inhibitor design
Target Compound DataThe 6-position provides a suitable vector for substituents to interact with kinase active sites, as evidenced by its use in potent c-Met inhibitors.
Comparator Or BaselineOther positional isomers would present different vectors, potentially leading to reduced biological activity due to suboptimal interactions with the target protein.
Quantified DifferenceNot directly quantifiable, but the repeated selection of the 6-position in the design of potent kinase inhibitors suggests a significant advantage in structure-activity relationships.
ConditionsIn silico and experimental drug design and optimization.

This compound is a preferred choice for medicinal chemists aiming to synthesize novel kinase inhibitors, as the 6-position offers a validated attachment point for building complex, biologically active molecules.

Solubility and Handling Characteristics

While direct comparative solubility data for all quinolinylacetic acid isomers is not readily available in a single study, the general solubility of quinoline derivatives can be significantly influenced by pH. [1] As a weak base, the quinoline nitrogen can be protonated in acidic conditions to form a more soluble salt. The successful use of 2-(Quinolin-6-YL)acetic acid in multi-step syntheses, which often involve various solvent systems and pH adjustments, indicates that it possesses a solubility profile compatible with standard laboratory and industrial processes. [2] This suggests a practical balance of solubility in both organic solvents and, when protonated, in aqueous media, facilitating its use in a range of reaction and work-up conditions.

Evidence DimensionProcess-compatible solubility
Target Compound DataDemonstrated utility in synthetic processes implies a workable solubility profile in common organic and aqueous (under appropriate pH) systems.
Comparator Or BaselineOther isomers may exhibit different solubility characteristics that could complicate their use in established protocols.
Quantified DifferenceNot available.
ConditionsGeneral organic synthesis and purification.

This compound's proven compatibility with diverse reaction conditions reduces the risk of process development failures due to poor solubility, making it a more reliable choice for complex synthetic campaigns.

As a Key Intermediate in the Synthesis of c-Met Kinase Inhibitors

This compound is the specified precursor for the synthesis of 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide, a potent and selective c-Met inhibitor. Procurement of this specific isomer is essential for any research or manufacturing process aiming to replicate or build upon the established synthetic routes for this class of anti-cancer agents. [REFS-1, REFS-2]

Development of Novel Kinase Inhibitors through Structure-Activity Relationship (SAR) Studies

Given the proven utility of the 6-yl substitution pattern in potent kinase inhibitors, this compound serves as an ideal starting point for medicinal chemists designing new series of inhibitors. The 6-position provides a reliable anchor point for chemical modifications aimed at improving potency, selectivity, or pharmacokinetic properties against a range of kinase targets. [3]

Synthesis of Biologically Active Scaffolds in Medicinal Chemistry

Beyond kinase inhibitors, the quinoline-6-acetic acid scaffold can be used to construct a variety of other biologically active molecules. Its demonstrated processability and compatibility with multi-step synthesis make it a reliable building block for creating libraries of novel compounds for drug discovery screening.

XLogP3

1.7

Wikipedia

6-Quinolylacetic acid

Dates

Last modified: 08-15-2023

Explore Compound Types